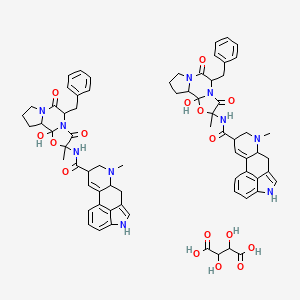
terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a rare-earth metal belonging to the lanthanide series of the periodic table. This compound is a moderately hard, silvery-white metal that is stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is one of the least abundant of the rare earths, with an abundance in Earth’s crust similar to that of thallium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium can be prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal . Additionally, this compound-155 can be produced via the 155 Gd (p,n) 155 Tb and 156 Gd (p,2n) 155 Tb nuclear reactions using a cyclotron .
Industrial Production Methods: Commercial production of this compound involves solvent-solvent extraction and ion-exchange techniques . This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays .
Chemical Reactions Analysis
Types of Reactions: Terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens to form this compound (III) halides, such as this compound (III) fluoride (TbF3), this compound (III) chloride (TbCl3), this compound (III) bromide (TbBr3), and this compound (III) iodide (TbI3) . This compound also reacts with water to form this compound hydroxide .
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen to form this compound (III, IV) oxide (Tb4O7).
Reduction: this compound (III, IV) oxide can be reduced with hydrogen to form this compound (III) oxide (Tb2O3).
Substitution: this compound reacts with acids to form this compound salts, such as this compound nitrate (Tb(NO3)3).
Major Products:
- This compound (III) fluoride (TbF3)
- This compound (III) chloride (TbCl3)
- This compound (III) bromide (TbBr3)
- This compound (III) iodide (TbI3)
- This compound (III, IV) oxide (Tb4O7)
- This compound (III) oxide (Tb2O3)
- This compound nitrate (Tb(NO3)3)
Scientific Research Applications
Terbium has a wide range of scientific research applications:
Biology and Medicine: this compound-161 is used in nuclear medicine for imaging and therapeutic purposes. This compound-based nanoparticles are also explored for advanced drug delivery systems.
Industry: this compound is used in low-energy lightbulbs and mercury lamps to improve the safety of medical X-rays by allowing the same quality image to be produced with a much shorter exposure time.
Mechanism of Action
Terbium is compared with other lanthanides such as cerium, dysprosium, and europium:
Cerium (Ce): Both this compound and cerium can exist in +3 and +4 oxidation states.
Dysprosium (Dy): this compound and dysprosium are used together in the magnetostrictive alloy Terfenol-D.
Europium (Eu): this compound and europium are used in phosphors for their luminescent properties.
Uniqueness: this compound’s unique properties include its strong paramagnetism, green luminescence, and its use in advanced medical imaging and therapeutic applications .
Comparison with Similar Compounds
- Cerium (Ce)
- Dysprosium (Dy)
- Europium (Eu)
- Gadolinium (Gd)
Terbium’s versatility and unique properties make it a valuable element in various scientific and industrial applications.
Properties
CAS No. |
8007-69-0 |
|---|---|
Molecular Formula |
Tb69 |
Molecular Weight |
10965.849 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/69Tb |
InChI Key |
LFOGACWASPURPK-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


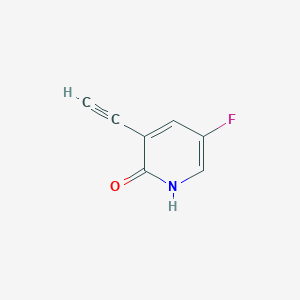
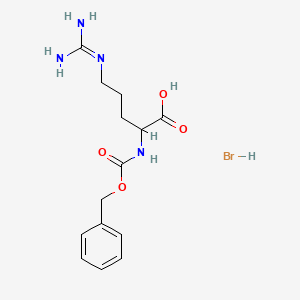
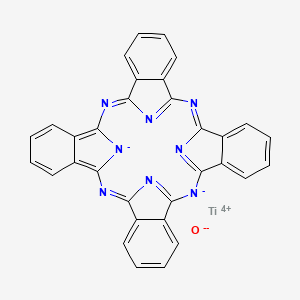
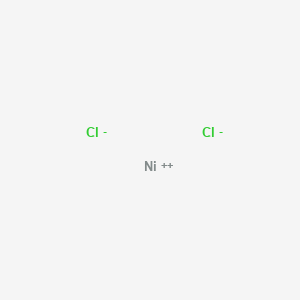
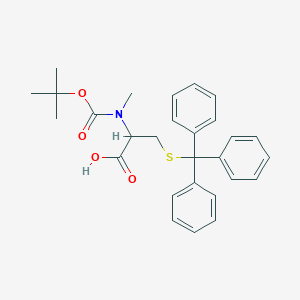
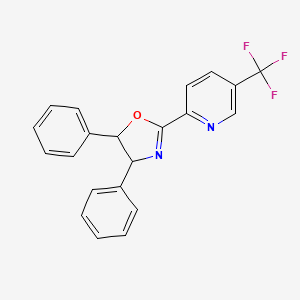
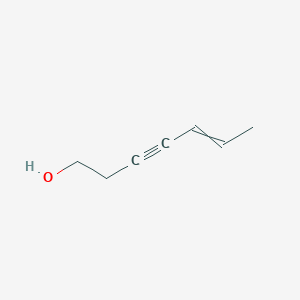
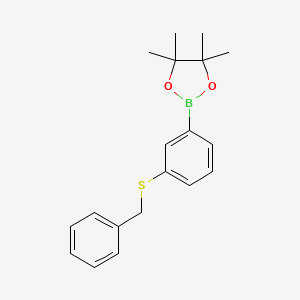
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)
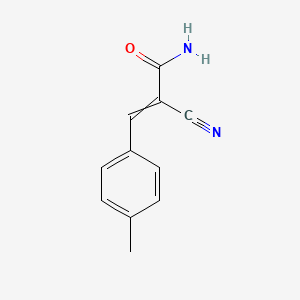
![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)
![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
